molecular formula C13H17NO2 B256330 1-(3-Methylbenzyl)proline

1-(3-Methylbenzyl)proline

Cat. No. B256330
M. Wt: 219.28 g/mol
InChI Key: WFOOVVKHILZLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzyl)proline is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)proline is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. Additionally, 1-(3-Methylbenzyl)proline has been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-(3-Methylbenzyl)proline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Methylbenzyl)proline in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of this compound. Additionally, this compound has been found to be relatively stable, making it suitable for long-term storage. However, one of the limitations of using 1-(3-Methylbenzyl)proline in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-(3-Methylbenzyl)proline. One potential direction is the investigation of its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of novel synthetic methods for the production of 1-(3-Methylbenzyl)proline may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, 1-(3-Methylbenzyl)proline is a promising compound with potential therapeutic applications. Its simple synthesis method, stability, and various biochemical and physiological effects make it a valuable candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-Methylbenzyl)proline can be achieved through the condensation reaction of 3-methylbenzaldehyde and L-proline. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. The resulting product is purified through recrystallization to obtain a high yield of pure 1-(3-Methylbenzyl)proline.

Scientific Research Applications

1-(3-Methylbenzyl)proline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-(3-Methylbenzyl)proline

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-10-4-2-5-11(8-10)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)

InChI Key

WFOOVVKHILZLJI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCCC2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC2C(=O)O

Origin of Product

United States

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